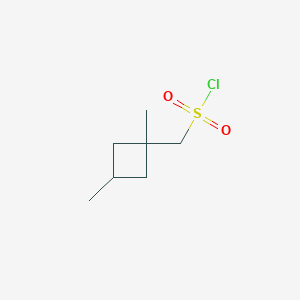

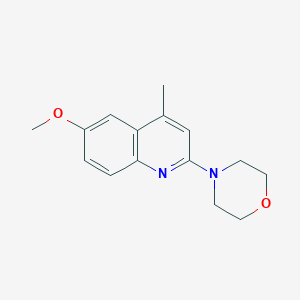

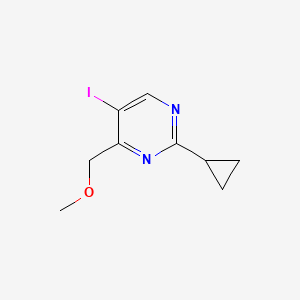

![molecular formula C18H17N3O2S B2520214 N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 402954-19-2](/img/structure/B2520214.png)

N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a compound that belongs to the class of pyridine and thienopyridine derivatives . These compounds are known for their biological activity and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution . The resulting chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . This is then used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis

The molecular structure of these compounds is confirmed chemically by their preparations with other pathways and their spectral data . For example, one of the compounds synthesized in a similar process had an IR spectrum with peaks at 3477–3397 cm−1 (NH2), 3318 cm−1 (NH), and 1631 cm−1 (C=O) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of the chalcone with 2-cyanothioacetamide to form the corresponding pyridinethione . This is then used as a precursor to synthesize the targeted thienopyridine derivatives .Physical And Chemical Properties Analysis

One of the synthesized compounds in a similar process was a yellow solid with a melting point of 230–232 °C . Its IR spectrum had peaks at 3477–3397 cm−1 (NH2), 3318 cm−1 (NH), and 1631 cm−1 (C=O) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound has been used in the synthesis of new pyridothienopyrimidines and pyridothienotriazines, demonstrating its utility in creating diverse heterocyclic compounds with potential applications in various fields of chemistry and pharmaceuticals (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

- It is also involved in reactions that lead to the formation of novel pyridothienopyrimidines, pyridothienopyrimidothiazines, and triazolopyridothienopyrimidines, showcasing its versatility as a building block in organic synthesis (Bakhite, Radwan, & El-Dean, 2000).

Biological Activities

- This compound has been used in the synthesis of arylazothiazole disperse dyes with demonstrated antimicrobial and antitumor activities, suggesting its potential application in the development of bioactive materials (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

- Research has also explored its role in the creation of allosteric potentiators of muscarinic acetylcholine receptors, indicating potential applications in the treatment of neurological disorders (Brady et al., 2008).

Antimicrobial Applications

- Some derivatives synthesized from this compound have been tested for their antimicrobial activities, underscoring its significance in the development of new antimicrobial agents (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010).

Potential in Drug Development

- It has been involved in the synthesis of compounds with antiproliferative activities against enzymes like phospholipase C, highlighting its potential in the development of anticancer drugs (van Rensburg et al., 2017).

Wirkmechanismus

While the exact mechanism of action of “N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is not specified in the available data, similar compounds have been shown to exhibit antimicrobial activity . The relationship between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties was discussed in the structure-activity relationship (SAR) study .

Zukünftige Richtungen

The future directions for “N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” and similar compounds could involve further exploration of their antimicrobial properties . Additionally, the relationship between the chemical structure of these compounds and their antimicrobial properties could be further investigated in structure-activity relationship (SAR) studies .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-9-8-10(2)20-18-14(9)15(19)16(24-18)17(23)21-13-6-4-12(5-7-13)11(3)22/h4-8H,19H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZQLKXFKWGWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

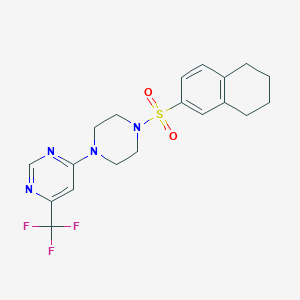

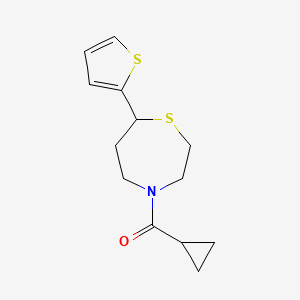

![N1-(2-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2520133.png)

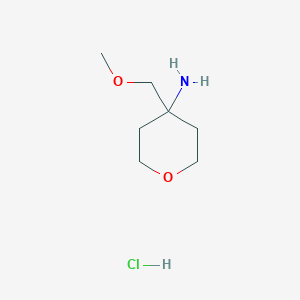

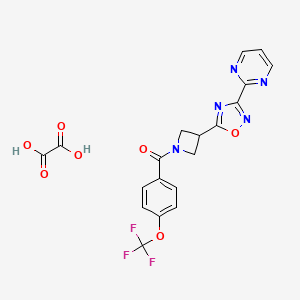

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)

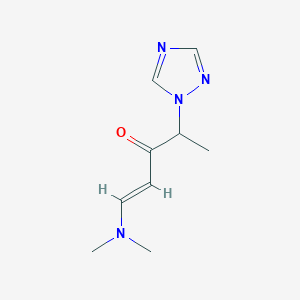

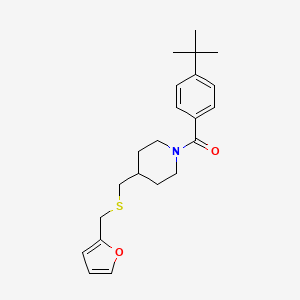

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)

![2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2520152.png)

![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)